

2-(2-Methylazetidin-2-yl)ethanol as a novel chemical entity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methylazetidin-2-yl)ethanol

Cat. No.: B2427712

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Technical Guide: 2-(2-Methylazetidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **2-(2-Methylazetidin-2-yl)ethanol** is a novel chemical entity with limited publicly available data. This guide presents a hypothetical framework for its synthesis, characterization, and potential biological evaluation based on established principles for structurally related azetidine derivatives. The experimental protocols and data herein are illustrative and intended to serve as a template for future research.

Introduction

Azetidines are four-membered heterocyclic amines that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. Their strained ring system can impart favorable conformational rigidity and act as a bioisosteric replacement for other functional groups, often leading to improved metabolic stability, cell permeability, and target-binding affinity. This document provides a technical overview of the novel compound **2-(2-Methylazetidin-2-yl)ethanol**, outlining a potential synthetic route, hypothetical characterization data, and a proposed workflow for its biological evaluation.

Physicochemical Properties

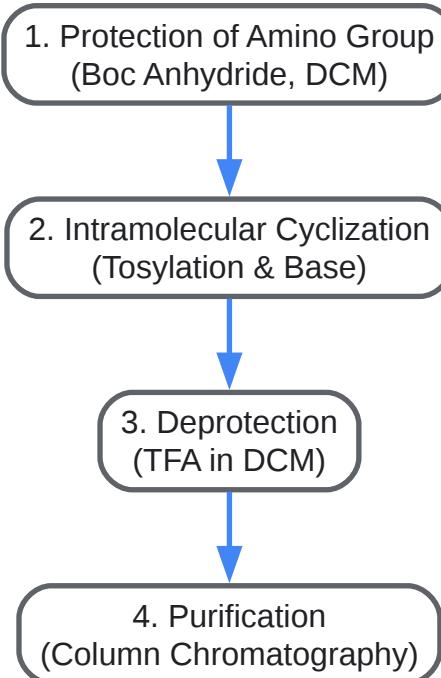
A summary of the predicted and hypothetical analytical data for **2-(2-Methylazetidin-2-yl)ethanol** is presented below.

Property	Value	Method
Molecular Formula	C6H13NO	-
Molecular Weight	115.17 g/mol	-
Appearance	Colorless to pale yellow oil (Hypothetical)	Visual Inspection
Purity (HPLC)	>98% (Hypothetical)	HPLC-UV (210 nm)
Solubility	Soluble in water, methanol, DMSO (Predicted)	Solubility Assessment
logP	0.85 (Predicted)	Computational (ChemDraw)
pKa	9.2 (Predicted for azetidine nitrogen)	Computational (ChemDraw)

Hypothetical Synthesis

A plausible synthetic route for **2-(2-Methylazetidin-2-yl)ethanol** is proposed, starting from commercially available starting materials. The key steps involve the formation of the azetidine ring followed by functional group manipulation.

Synthetic Workflow



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Caption: Hypothetical synthetic workflow for **2-(2-Methylazetidin-2-yl)ethanol**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Boc-protected amino alcohol To a solution of 3-amino-3-methyl-1,5-pentanediol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography (Silica gel, 30% ethyl acetate in hexanes) to yield the Boc-protected amino alcohol.

Step 2: Intramolecular Cyclization The Boc-protected amino alcohol (1.0 eq) is dissolved in pyridine (0.5 M) and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added, and the mixture is stirred at room temperature for 16 hours. The reaction is then heated to 60 °C for 4 hours to facilitate cyclization. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated.

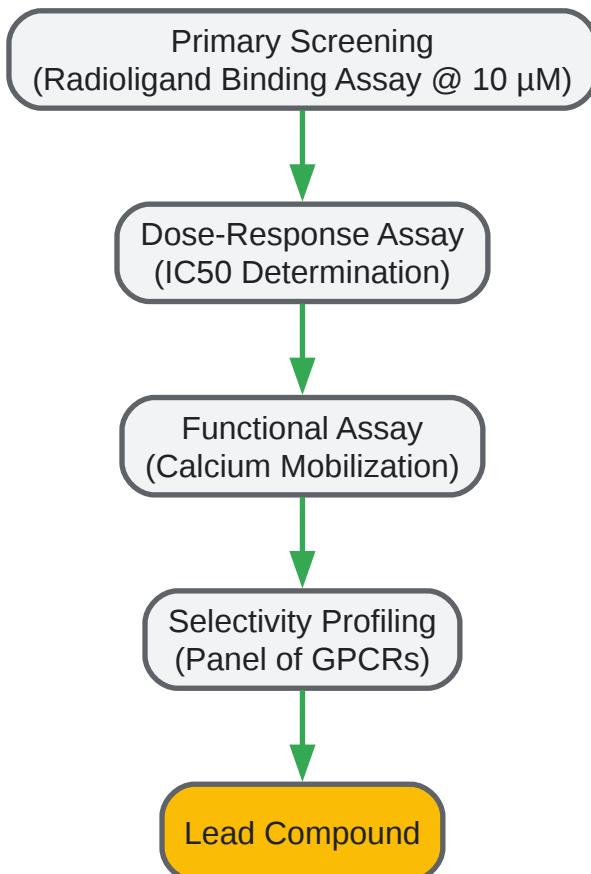
Step 3: Deprotection The crude protected azetidine is dissolved in DCM (0.2 M), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure.

Step 4: Purification The crude **2-(2-Methylazetidin-2-yl)ethanol** is purified by silica gel column chromatography using a gradient of 5-10% methanol in DCM containing 1% triethylamine to afford the final product.

Hypothetical Biological Evaluation

Given the presence of the azetidine scaffold, a common motif in compounds targeting G-protein coupled receptors (GPCRs), a hypothetical screening cascade against a panel of muscarinic acetylcholine receptors (M-series) is proposed.

Biological Screening Workflow



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Caption: Hypothetical screening cascade for a novel chemical entity.

Hypothetical Biological Activity

The following table summarizes hypothetical data from a radioligand binding assay against muscarinic receptors.

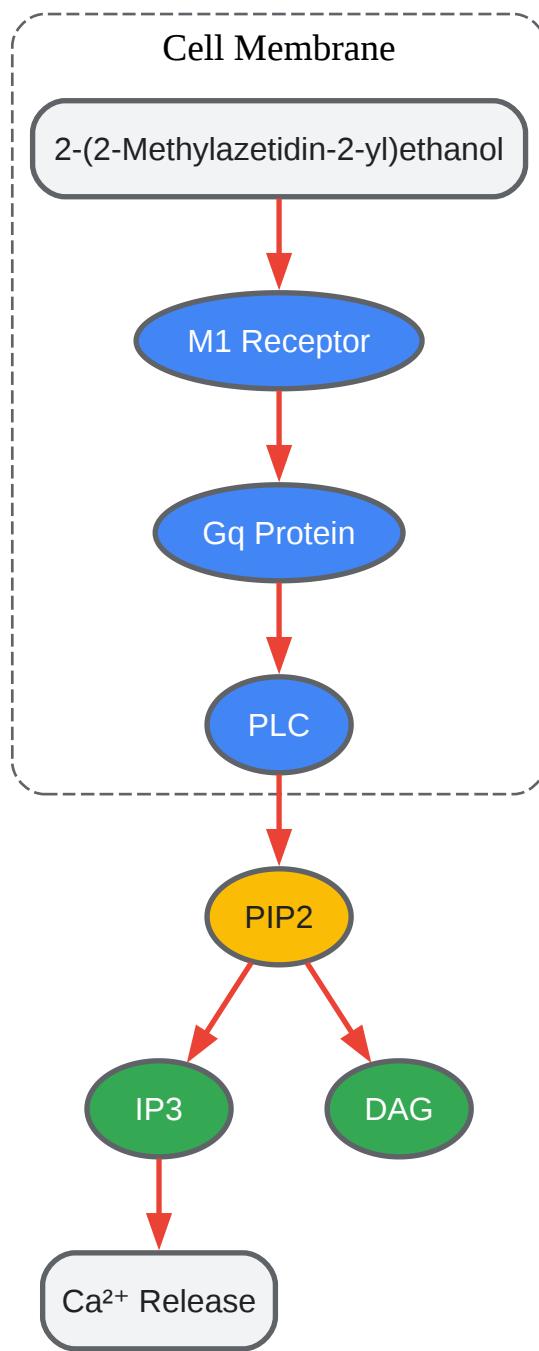
Receptor Target	IC50 (nM) [Hypothetical]	Assay Type	Radioligand
M1	150	Radioligand Binding	[3H]-Pirenzepine
M2	850	Radioligand Binding	[3H]-AF-DX 384
M3	220	Radioligand Binding	[3H]-4-DAMP
M4	>10,000	Radioligand Binding	[3H]-Himbacine
M5	1200	Radioligand Binding	[3H]-4-DAMP

Detailed Experimental Protocol: Radioligand Binding Assay (Hypothetical)

Cell membranes expressing the human muscarinic M1 receptor are prepared from stably transfected CHO cells. For the competition binding assay, membranes (10 µg of protein) are incubated in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with 0.5 nM [3H]-Pirenzepine and varying concentrations of **2-(2-Methylazetidin-2-yl)ethanol** (10⁻¹¹ to 10⁻⁵ M). The incubation is carried out for 60 minutes at 25 °C. Non-specific binding is determined in the presence of 1 µM atropine. The reaction is terminated by rapid filtration through GF/B filters using a cell harvester. The filters are washed three times with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting. Data are analyzed using a non-linear regression model to determine the IC50 values.

Potential Signaling Pathway Involvement

Based on the hypothetical activity at the M1 muscarinic receptor, **2-(2-Methylazetidin-2-yl)ethanol** could potentially modulate the Gq-coupled signaling pathway.



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Caption: Hypothetical M1 receptor-mediated Gq signaling pathway.

Conclusion

While experimental data on **2-(2-Methylazetidin-2-yl)ethanol** is not currently available in the public domain, this guide provides a comprehensive, albeit hypothetical, framework for its

synthesis, characterization, and biological evaluation. The unique structural features of the azetidine ring suggest that this compound and its derivatives could be valuable probes for chemical biology and drug discovery. Further empirical studies are required to validate the proposed methodologies and to fully elucidate the chemical and biological properties of this novel entity.

- To cite this document: BenchChem. [2-(2-Methylazetidin-2-yl)ethanol as a novel chemical entity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2427712#2-2-methylazetidin-2-yl-ethanol-as-a-novel-chemical-entity\]](https://www.benchchem.com/product/b2427712#2-2-methylazetidin-2-yl-ethanol-as-a-novel-chemical-entity)

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